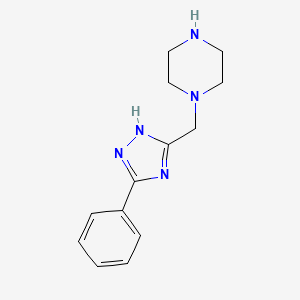

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

CAS No.:

Cat. No.: VC15863370

Molecular Formula: C13H17N5

Molecular Weight: 243.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17N5 |

|---|---|

| Molecular Weight | 243.31 g/mol |

| IUPAC Name | 1-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazine |

| Standard InChI | InChI=1S/C13H17N5/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-18-8-6-14-7-9-18/h1-5,14H,6-10H2,(H,15,16,17) |

| Standard InChI Key | LXIVZBANBPFGIP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine (IUPAC name: 1-[(3-phenyl-1H-1,2,4-triazol-5-yl)methyl]piperazine) is a bicyclic organic compound with a molecular formula of C₁₃H₁₇N₅ and a molecular weight of 243.31 g/mol . Its structure comprises two distinct heterocyclic systems:

-

A piperazine ring (six-membered diamine) providing conformational flexibility and hydrogen-bonding capabilities.

-

A 1,2,4-triazole ring substituted at the 3-position with a phenyl group, conferring aromaticity and potential π-π stacking interactions.

Table 1: Key Identifiers of 1-((3-Phenyl-1H-1,2,4-triazol-5-yl)methyl)piperazine

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₃H₁₇N₅ |

| Molecular Weight | 243.31 g/mol |

| SMILES | C1CN(CCN1)CC2=NC(=NN2)C3=CC=CC=C3 |

| InChIKey | LXIVZBANBPFGIP-UHFFFAOYSA-N |

| CAS Registry Number | 1284433-33-5 |

The triazole ring exists in the 1H-tautomeric form, with the phenyl group at position 3 and the methylene-piperazine chain at position 5 . X-ray crystallography of related triazole-piperazine hybrids reveals non-planar geometries, which may enhance bioavailability by reducing crystallinity .

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Triazole Formation | Phenylhydrazine, AcOH, 80°C, 12 h | 65–75 |

| Piperazine Alkylation | Propargyl bromide, K₂CO₃, DMF, 60°C, 8 h | 70–80 |

| CuAAC Reaction | NaN₃, CuSO₄·5H₂O, sodium ascorbate, rt | 85–90 |

Challenges include regioselective triazole substitution and minimizing side reactions during piperazine alkylation. Recent efforts employ microwave-assisted synthesis to enhance efficiency .

Physicochemical Properties

-

Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water due to the hydrophobic phenyl group.

-

LogP: Estimated at 2.1 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

pKa: The piperazine nitrogen atoms have pKa values ~8.5 and ~3.5, enabling pH-dependent protonation.

Reactivity and Chemical Behavior

The compound’s reactivity stems from its two heterocyclic systems:

-

Piperazine Ring:

-

Undergoes N-alkylation with electrophiles (e.g., alkyl halides).

-

Participates in Schiff base formation with aldehydes/ketones.

-

-

Triazole Ring:

Table 3: Common Reactions and Reagents

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 50°C | Quaternary ammonium salts |

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-phenyl derivatives |

| Metal Complexation | Cu(II) acetate, MeOH, rt | Mononuclear Cu complexes |

Applications in Scientific Research

-

Medicinal Chemistry: As a scaffold for developing kinase inhibitors and antimicrobial agents.

-

Chemical Biology: Fluorescent tagging via triazole coordination to lanthanides .

-

Material Science: Building block for metal-organic frameworks (MOFs) with gas storage applications.

Future Research Directions

-

Comprehensive Toxicology: Acute/chronic toxicity profiling in rodent models.

-

Structure-Activity Relationships (SAR): Systematic modification of triazole substituents.

-

Clinical Translation: Formulation studies to enhance oral bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume